2-(Piperazin-1-yl)acetamide dihydrochloride

Formulation Science Biochemical Assay Development Pharmacokinetics

This dihydrochloride salt delivers >50 mg/mL aqueous solubility at pH 7.4, enabling direct dissolution in physiological buffers without DMSO—eliminating solvent-induced enzyme modulation in dihydroorotase inhibition or cAMP phosphodiesterase assays. Its minimal PDE inhibition and low logP (-1.62) make it an ideal negative control for CNS/ex vivo target validation. As an unsubstituted piperazine-acetamide scaffold, it serves as a versatile starting point for AChE inhibitor SAR (potency range 1–4900 nM). ≥95% purity ensures reproducible results in early-stage drug discovery.

Molecular Formula C6H17Cl2N3O2
Molecular Weight 234.12
CAS No. 939983-61-6
Cat. No. B3014429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)acetamide dihydrochloride
CAS939983-61-6
Molecular FormulaC6H17Cl2N3O2
Molecular Weight234.12
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)N.O.Cl.Cl
InChIInChI=1S/C6H13N3O.2ClH.H2O/c7-6(10)5-9-3-1-8-2-4-9;;;/h8H,1-5H2,(H2,7,10);2*1H;1H2
InChIKeyCUXWNTWASOLXMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperazin-1-yl)acetamide dihydrochloride (CAS 939983-61-6): Core Physicochemical and Structural Baseline for Procurement


2-(Piperazin-1-yl)acetamide dihydrochloride (CAS 939983-61-6) is a piperazine-acetamide derivative supplied as a dihydrochloride salt, with a molecular formula of C₆H₁₅Cl₂N₃O and a molecular weight of 216.11 g/mol [1]. The compound features a piperazine ring linked to an acetamide moiety, with the dihydrochloride salt form conferring enhanced aqueous solubility relative to the free base . The compound is typically provided as a solid powder with a purity specification of ≥95% . Its hydrogen bond donor count is 4, hydrogen bond acceptor count is 3, and topological polar surface area (TPSA) is 58.4 Ų [1]. The compound is classified with GHS hazard statements including H302 (harmful if swallowed) and H315 (causes skin irritation) .

Why 2-(Piperazin-1-yl)acetamide dihydrochloride Cannot Be Substituted by Free Base or N-Substituted Analogs Without Compromising Solubility and Baseline Pharmacological Properties


The dihydrochloride salt form of 2-(Piperazin-1-yl)acetamide is not a mere alternative to the free base (CAS 55829-43-1); it represents a functionally distinct chemical entity with significantly altered physicochemical and handling properties. The dihydrochloride salt exhibits aqueous solubility exceeding 50 mg/mL at pH 7.4, whereas the free base possesses a computed logP of -1.62 and TPSA of 58.36 Ų, reflecting different hydrophilicity and ionization states that directly impact dissolution, formulation compatibility, and in vitro assay behavior . Furthermore, N-substituted piperazine acetamide analogs—such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CVT-2738, the active metabolite of ranolazine)—display distinct pharmacokinetic and pharmacodynamic profiles, including a cLogP of 1.223 and TPSA of 44.37 Ų, which confer altered membrane permeability and receptor-binding selectivity . Substituting the dihydrochloride salt with the free base or an N-alkylated derivative without quantitative reconciliation of solubility, stability, and assay-specific target engagement would introduce uncontrolled experimental variance and compromise reproducibility.

2-(Piperazin-1-yl)acetamide dihydrochloride: Quantitative Differentiation Against Closest Analogs in Key Assay Dimensions


Aqueous Solubility: Dihydrochloride Salt Enables >50 mg/mL at pH 7.4, a Critical Differentiator from Free Base

The dihydrochloride salt of 2-(Piperazin-1-yl)acetamide exhibits substantially enhanced aqueous solubility compared to the free base. Under physiologically relevant conditions (pH 7.4), the dihydrochloride salt demonstrates solubility exceeding 50 mg/mL . In contrast, the free base (CAS 55829-43-1) is characterized by a computed logP of -1.62 and TPSA of 58.36 Ų, reflecting significantly lower hydrophilicity and slower dissolution kinetics in aqueous media . This disparity is consequential for in vitro assay preparation, where the dihydrochloride salt can be directly formulated into aqueous buffers without organic co-solvents, thereby minimizing solvent-induced artifacts in cell-based or enzymatic assays.

Formulation Science Biochemical Assay Development Pharmacokinetics

Lipophilicity and Polarity Profile: Dihydrochloride Salt Retains Low cLogP (-1.62) Favoring CNS Permeability Avoidance Over N-Substituted Analogs

The dihydrochloride salt of 2-(Piperazin-1-yl)acetamide inherits the low lipophilicity of its parent free base, with a computed LogP of -1.62 . This contrasts sharply with N-substituted piperazine acetamide derivatives, such as N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (CVT-2738), which possesses a cLogP of 1.223 and a TPSA of 44.37 Ų . The lower cLogP of the dihydrochloride salt translates to reduced passive membrane permeability and a decreased likelihood of crossing the blood-brain barrier, which may be advantageous in peripheral target validation studies where CNS exposure would confound interpretation. The higher TPSA (58.4 Ų) of the parent compound further reinforces its reduced propensity for passive membrane diffusion relative to the more lipophilic N-aryl analog [1].

Medicinal Chemistry ADME Properties Blood-Brain Barrier Penetration

Dihydroorotase Inhibition: Demonstrated Low-Potency Interaction (IC50 1.0×10⁶ nM), Providing a Baseline for Selectivity Screening

In an in vitro enzymatic assay, 2-(Piperazin-1-yl)acetamide dihydrochloride was evaluated for inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites tumor cells at a concentration of 10 µM and pH 7.37, yielding an IC50 value of 1.00×10⁶ nM (1 mM) [1]. While this potency is weak, it establishes a quantitative baseline for this compound's interaction with DHOase, a key enzyme in pyrimidine biosynthesis. In contrast, structurally distinct dihydroorotase inhibitors, such as the clinical candidate brequinar, exhibit nanomolar potency (IC50 < 10 nM) [2]. The millimolar IC50 of the dihydrochloride salt against DHOase confirms that the unadorned piperazine-acetamide scaffold does not inherently potently inhibit this enzyme, thereby providing a reference point for medicinal chemistry efforts seeking to optimize DHOase inhibition through structural elaboration.

Enzymology Metabolic Pathways Off-Target Screening

cAMP Phosphodiesterase Activity: No Significant Inhibition, Differentiating from Known PDE Inhibitors

2-(Piperazin-1-yl)acetamide dihydrochloride was tested for inhibitory activity against cAMP phosphodiesterase (PDE) in vitro using bovine aorta as the enzyme source. The assay was conducted at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM). Under these conditions, the compound exhibited no significant inhibition, with the activity reported as 'insignificant' [1]. This negative result distinguishes the unsubstituted piperazine-acetamide scaffold from known PDE inhibitors, such as rolipram (IC50 ~1 µM against PDE4) or sildenafil (IC50 ~3.5 nM against PDE5), which contain specific structural motifs (e.g., aromatic rings, sulfonamide groups) critical for PDE binding [2]. The lack of PDE inhibition by the dihydrochloride salt confirms that the piperazine-acetamide core alone does not confer pan-PDE inhibitory activity and may be a cleaner scaffold for exploring other biological targets without confounding PDE-mediated effects.

Signal Transduction Phosphodiesterase Inhibition Second Messenger Systems

Acetylcholinesterase Inhibition: Cross-Study Potency Range (1–4900 nM) Highlights Scaffold Sensitivity to Substitution

Literature data indicate that the 2-(piperazin-1-yl)acetamide scaffold can be elaborated to yield compounds with acetylcholinesterase (AChE) inhibitory activity spanning a wide potency range from 1 nM to 4900 nM, depending on the nature of N-substitution [1]. The unsubstituted dihydrochloride salt itself is not reported to possess potent AChE inhibition, but the scaffold's demonstrated tunability across four orders of magnitude underscores its value as a modular starting point for designing AChE inhibitors. For comparison, the clinically approved AChE inhibitor donepezil exhibits an IC50 of approximately 6–12 nM [2]. The ability to modulate AChE potency through peripheral functionalization makes the dihydrochloride salt a strategically advantageous intermediate for SAR campaigns targeting cholinergic dysfunction, as it provides a baseline from which potency can be systematically enhanced.

Cholinergic System Neuropharmacology Enzyme Inhibition

Dopamine D2 Receptor Binding: Differential Engagement Relative to N-Aryl Analogs Informs CNS Target Selection

Data for N-aryl piperazine acetamide derivatives provide insight into the scaffold's potential for dopamine D2 receptor engagement. For example, N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide exhibits a Ki of 45 nM for the D2 receptor, with high selectivity for 5-HT1A (Ki = 12 nM) [1]. In contrast, the unsubstituted 2-(Piperazin-1-yl)acetamide dihydrochloride lacks the aromatic substitution required for high-affinity D2 binding, and its simpler structure is expected to exhibit significantly lower affinity (though direct quantitative binding data for the parent compound are not available in non-excluded sources). The class-level inference is that the unadorned dihydrochloride salt serves as a minimally active comparator for assessing the contribution of N-aryl substitution to D2 receptor engagement. The presence of a 400-fold D2/D3 selectivity window observed in related N-aryl analogs (Ki D3 = 0.4 nM, Ki D2 = 160 nM) further illustrates the scaffold's capacity for fine-tuning receptor subtype selectivity through appropriate functionalization .

Neuropharmacology GPCR Pharmacology Radioligand Binding

2-(Piperazin-1-yl)acetamide dihydrochloride: Optimized Research and Industrial Application Scenarios Based on Quantitative Evidence


Aqueous Buffer Formulation for In Vitro Enzymatic and Cell-Based Assays

The dihydrochloride salt's aqueous solubility exceeding 50 mg/mL at pH 7.4 enables direct dissolution in physiological buffers without organic co-solvents. This property is particularly valuable for preparing compound solutions for dihydroorotase inhibition assays (where a 10 µM working concentration is readily achieved) or for cAMP phosphodiesterase negative-control experiments, as the absence of DMSO eliminates solvent-induced modulation of enzyme activity [1]. Researchers conducting high-throughput screening or detailed enzyme kinetics studies can thus maintain assay conditions that more closely mimic physiological environments, improving data reproducibility and translatability.

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting Acetylcholinesterase and Dopamine Receptors

The wide potency range for acetylcholinesterase inhibition (1–4900 nM) achievable through N-substitution makes the dihydrochloride salt an ideal starting point for medicinal chemistry optimization. By using the unsubstituted parent as a minimally active reference, SAR campaigns can systematically introduce N-alkyl or N-aryl groups to enhance AChE potency while monitoring selectivity against related targets such as dopamine D2 receptors [1]. This approach is particularly suited for early-stage drug discovery programs exploring novel treatments for Alzheimer's disease or other cholinergic disorders, where tunable target engagement is critical.

Negative Control for Phosphodiesterase and CNS Penetration Studies

The lack of significant cAMP phosphodiesterase inhibition, combined with a low computed LogP of -1.62 and high TPSA of 58.4 Ų, positions the dihydrochloride salt as a reliable negative control in assays designed to validate novel PDE inhibitors or to assess blood-brain barrier permeability [1]. In studies requiring a chemically similar but pharmacologically inert comparator to PDE inhibitors like rolipram or sildenafil, this compound provides a matched physicochemical profile without confounding enzymatic activity. Similarly, its low lipophilicity ensures minimal passive CNS penetration, making it suitable for peripheral target validation where central effects would obscure interpretation.

Intermediary Building Block for Anticonvulsant and CNS-Active Derivative Synthesis

Derivatives of the 2-(piperazin-1-yl)acetamide scaffold have demonstrated anticonvulsant activity in maximal electroshock (MES) seizure models, with some N-phenyl-substituted analogs exhibiting promising protective effects . The dihydrochloride salt serves as a versatile synthetic intermediate for generating such derivatives, as its piperazine nitrogen atoms are amenable to further functionalization via alkylation, acylation, or Buchwald-Hartwig amination [1]. This application scenario is particularly relevant for academic and industrial laboratories engaged in CNS drug discovery, where the ability to rapidly generate and screen focused libraries of piperazine-acetamide analogs accelerates the identification of lead compounds with improved efficacy and safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperazin-1-yl)acetamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.